Methoxypropyl acetate

Description

Properties

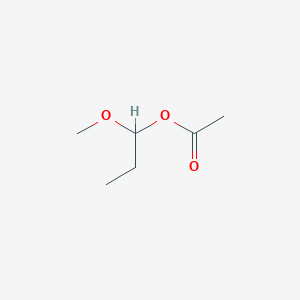

IUPAC Name |

1-methoxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-6(8-3)9-5(2)7/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXXZBQODQDCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-57-8 | |

| Record name | Isopropylene glycol monomethyl ether acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxypropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methoxypropyl acetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of methoxypropyl acetate (B1210297) (also known as propylene (B89431) glycol monomethyl ether acetate or PGMEA). This widely used industrial solvent finds applications in various fields, including coatings, inks, and electronics manufacturing. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Properties and Structure

Methoxypropyl acetate is a clear, colorless liquid with a mild, ether-like odor. It is characterized by its moderate volatility and miscibility with a wide range of organic solvents, although it has limited solubility in water. The presence of both an ether and an ester functional group gives it excellent solvent power for numerous natural and synthetic resins, waxes, fats, and oils.

Structure and Identification

The chemical structure of methoxypropyl acetate consists of a propylene glycol backbone where one hydroxyl group is etherified with a methyl group and the other is esterified with an acetyl group. The most common isomer is 1-methoxy-2-propyl acetate.

| Identifier | Value |

| IUPAC Name | 1-methoxy-2-propyl acetate |

| CAS Number | 108-65-6 |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| SMILES | CC(OC)OC(=O)C |

| InChI Key | ZAXXZBQODQDCOW-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of methoxypropyl acetate is presented below for easy reference.

| Property | Value |

| Appearance | Clear, colorless liquid |

| Odor | Mild, ether-like |

| Boiling Point | 145-146 °C |

| Melting Point | -87 °C |

| Density | 0.970 g/mL at 25 °C |

| Flash Point | 42 °C |

| Solubility | Limited miscibility with water; miscible with most common organic solvents |

Synthesis and Chemical Reactions

Methoxypropyl acetate is primarily synthesized through the esterification of propylene glycol monomethyl ether (PGME) with acetic acid. This reaction is typically catalyzed by an acid catalyst.

Synthesis Reaction:

CH₃OCH₂CH(OH)CH₃ + CH₃COOH ⇌ CH₃OCH₂CH(OOCCH₃)CH₃ + H₂O (Propylene Glycol Monomethyl Ether + Acetic Acid ⇌ Methoxypropyl Acetate + Water)

Due to the presence of both ether and ester functional groups, methoxypropyl acetate can undergo reactions characteristic of both. It is a relatively stable compound but can react with strong oxidizing agents. It may also form peroxides upon exposure to air and is therefore often supplied with an inhibitor such as butylated hydroxytoluene (BHT).

Experimental Protocols

Detailed methodologies for the analysis of methoxypropyl acetate are crucial for quality control and research purposes. The most common analytical techniques are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for the quantification of volatile organic compounds like methoxypropyl acetate.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Autosampler (optional)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent

-

Carrier Gas: Helium at a constant flow of 2.0 mL/min

-

Injector Temperature: 220°C

-

Detector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 180°C

-

Hold for 5 minutes

-

-

Injection Volume: 1 µL

Sample Preparation: Samples are typically prepared by dilution in a suitable solvent, such as methanol (B129727) or dichloromethane. For air monitoring, samples can be collected on sorbent tubes and then desorbed with a solvent.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While GC-FID is more common, HPLC-UV can serve as an alternative or complementary technique, particularly for non-volatile matrices.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size, or equivalent

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Sample Preparation: Samples are dissolved in the mobile phase before injection.

Data Presentation

The following table summarizes the performance characteristics of GC-FID and a representative HPLC-UV method for the analysis of methoxypropyl acetate.

| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) |

| Principle | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase. |

| Linearity (R²) | > 0.999 | > 0.999 |

| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |

| Precision (%RSD) | < 2% | < 2% |

| Limit of Detection (LOD) | ~0.5 µ g/sample |

Methoxypropyl acetate CAS number 108-65-6

An In-depth Technical Guide to Methoxypropyl Acetate (B1210297) (CAS No. 108-65-6)

Introduction

Methoxypropyl acetate (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile industrial solvent widely recognized for its excellent solvency, medium volatility, and mild, ether-like odor.[1][2] Its unique molecular structure, which incorporates both polar ether and ester groups alongside a non-polar alkyl backbone, allows it to dissolve a wide range of substances, making it invaluable in numerous applications.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, applications, and safety information for Methoxypropyl acetate (CAS No. 108-65-6), intended for researchers, scientists, and professionals in drug development and other advanced chemical fields.

Chemical Identity and Structure

MPA is a colorless, hygroscopic liquid with the chemical formula C6H12O3.[4][5][6] It is characterized by the presence of both an ether and an ester functional group.[6]

References

- 1. solventis.net [solventis.net]

- 2. benchchem.com [benchchem.com]

- 3. Unveiling 1-Methoxy-2-propyl Acetate: A Versatile Chemical for Modern Applications_Chemicalbook [chemicalbook.com]

- 4. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE - Ataman Kimya [atamanchemicals.com]

- 6. 1-METHOXY-2-PROPANOL ACETATE - Ataman Kimya [atamanchemicals.com]

Methoxypropyl Acetate: A Comprehensive Laboratory Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safe handling and use of Methoxypropyl acetate (B1210297) in a laboratory setting. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and potential hazards. This guide is intended to supplement, not replace, formal safety training and institutional protocols.

Chemical Identification and Physical Properties

Methoxypropyl acetate, also known as Propylene glycol monomethyl ether acetate (PGMEA), is a colorless liquid with a mild, ether-like odor. It is widely used as a solvent in various laboratory and industrial applications.

| Property | Value | References |

| Chemical Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| CAS Number | 108-65-6 | [3][4][5][6] |

| Appearance | Colorless clear liquid | [3][4][5] |

| Odor | Sweet, ether-like | [1][4] |

| Boiling Point | 146 °C / 294.8 °F @ 760 mmHg | [5] |

| Melting Point | -87 °C / -124.6 °F | [5] |

| Flash Point | 42 °C / 107.6 °F | [5] |

| Solubility | Miscible with most organic solvents, slightly soluble in water. | [1] |

Hazard Identification and Classification

Methoxypropyl acetate is classified as a flammable liquid and may cause drowsiness or dizziness.[3][7] It is crucial to handle this chemical in well-ventilated areas and away from ignition sources.

GHS Hazard Statements:

Precautionary Statements (Prevention):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][5][6][8]

-

P240: Ground/bond container and receiving equipment.[3][4][5][6]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[3][5][6][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][7][8]

Toxicological Data

The toxicological data for Methoxypropyl acetate indicates a low order of acute toxicity. The primary health effects observed at high concentrations are irritation to the eyes and respiratory tract, and central nervous system depression.[9]

| Test | Species | Route | Value | Guideline | References |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5,000 mg/kg | similar to OECD 401 | [10] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5,000 mg/kg | similar to OECD 402 | [10] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 23.5 mg/l (6 h) | similar to OECD 403 | [10] |

| Skin Irritation | Rabbit | Dermal | No skin irritation | OECD 404 | [6] |

| Eye Irritation | Rabbit | Ocular | No eye irritation | OECD 405 | [6] |

Ecological Information

Methoxypropyl acetate is considered readily biodegradable and is not expected to bioaccumulate.[3][10]

| Test | Result | Guideline | References |

| Ready Biodegradability | 83% BOD of ThOD (28 d) | OECD 301F | [3] |

| Toxicity to Fish (LC50, 96h) | 134 mg/l (Oncorhynchus mykiss) | OECD 203 | [3] |

| Toxicity to Daphnia (EC50, 48h) | > 500 mg/l (Daphnia magna) | - | [6] |

Experimental Protocols

The toxicological and ecotoxicological data presented are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. The following are brief overviews of the methodologies for key experiments.

Acute Oral Toxicity (OECD Guideline 401)

This test determines the lethal dose 50 (LD50), which is the single dose of a substance that can be expected to cause death in 50% of the test animals.[11][12]

-

Test Animals: Typically, rats are used and are fasted before the administration of the substance.[11]

-

Administration: The test substance is administered in graduated doses to several groups of animals via gavage.[11]

-

Observation: Animals are observed for signs of toxicity and mortality over a period of time.[11]

-

Data Analysis: The LD50 value is statistically derived from the dose-response data.[11]

Acute Dermal Irritation (OECD Guideline 404)

This method assesses the potential of a substance to cause skin irritation.[1][13][14][15][16]

-

Test Animal: The albino rabbit is the preferred species.[1][13]

-

Application: A single dose of the test substance is applied to a small area of the animal's shaved skin. An untreated area serves as a control.[1][16]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[14][15]

-

Scoring: The degree of irritation is scored to evaluate the severity and reversibility of the effects.[16]

Acute Eye Irritation (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[5][17][18][19][20]

-

Test Animal: The albino rabbit is the preferred species.[17][18]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[5][18]

-

Observation: The eyes are examined for lesions of the conjunctiva, cornea, and iris at specific intervals (1, 24, 48, and 72 hours).[18]

-

Evaluation: The degree of irritation is scored to assess the severity and reversibility of the effects.[18]

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short period.[2][21][22][23][24]

-

Test System: A suitable fish species, such as the Zebrafish (Brachydanio rerio), is used.[22][24]

-

Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series for a period of 96 hours.[21][23]

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[2][21]

-

Data Analysis: The LC50 is calculated using statistical methods.[22]

Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F)

This method assesses the potential for a substance to be readily biodegradable by aerobic microorganisms.[3][4][6][7][8]

-

Principle: The test measures the oxygen consumed by a microbial population while degrading the test substance in a closed respirometer.[3][8]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source.[6]

-

Procedure: A solution of the test substance in a mineral medium is inoculated with the microorganisms and incubated in a closed flask. The consumption of oxygen is measured over 28 days.[4][8]

-

Result: If the substance reaches a certain percentage of its theoretical oxygen demand (typically 60%) within a 10-day window during the 28-day period, it is considered readily biodegradable.[6]

Laboratory Handling and Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of Methoxypropyl acetate in a laboratory setting, from preparation to disposal.

First-Aid Measures

In the event of exposure to Methoxypropyl acetate, the following first-aid measures should be taken:

-

Inhalation: Remove the victim to fresh air. If rapid recovery does not occur, seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[4][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

Fire-Fighting Measures

Methoxypropyl acetate is a flammable liquid.

-

Suitable Extinguishing Media: Use alcohol-resistant foam, water spray or fog, dry chemical powder, or carbon dioxide.[4][6]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[4][6]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5][7] Burning can produce carbon monoxide and carbon dioxide.[4][5]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus.[4][5]

Accidental Release Measures

In the event of a spill, take the following steps:

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[4][5]

-

Ventilate the Area: Ensure adequate ventilation.[8]

-

Contain the Spill: Use an appropriate absorbent material to contain the spill.[4][8]

-

Clean Up: Collect the absorbed material into a suitable container for disposal.[4][8]

-

Personal Protection: Wear appropriate personal protective equipment during cleanup.[8]

Handling and Storage

-

Handling: Handle in a well-ventilated area, away from ignition sources.[4] Use non-sparking tools and take precautionary measures against static discharge.[5][8] Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a cool, dry, well-ventilated place away from sunlight and heat sources.[4][5] Keep containers tightly closed.[4][5] Store away from strong oxidizing agents.[4]

Personal Protective Equipment

-

Eye/Face Protection: Wear safety goggles or a face shield.[4][5]

-

Skin Protection: Use solvent-resistant gloves (e.g., nitrile).[4] Wear protective clothing to prevent skin contact.[5]

-

Respiratory Protection: If ventilation is inadequate, use an appropriate respirator with a filter for organic vapors.[3][4]

This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's safety data sheet. Always prioritize safety in the laboratory.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 4. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 7. petroleumhpv.org [petroleumhpv.org]

- 8. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 9. benchchem.com [benchchem.com]

- 10. download.basf.com [download.basf.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 17. oecd.org [oecd.org]

- 18. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. oecd.org [oecd.org]

- 22. eurofins.com.au [eurofins.com.au]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

A Comprehensive Guide to Methoxypropyl Acetate and its Synonyms in Scientific Research

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. Methoxypropyl acetate (B1210297), a widely used solvent, is known by a variety of synonyms in scientific literature, which can sometimes lead to ambiguity. This technical guide provides a detailed overview of the synonyms for Methoxypropyl acetate, its isomeric forms, and its applications, with a focus on presenting clear, quantitative data and experimental context.

Methoxypropyl acetate is a P-type glycol ether that sees extensive use in the manufacturing of inks, coatings, and cleaners.[1] In the realm of scientific research, particularly in the semiconductor industry, it is a commonly utilized solvent.[1] The term "Methoxypropyl acetate" most frequently refers to two primary isomers: 1-methoxy-2-propyl acetate and 2-methoxy-1-propyl acetate. The distinction between these isomers is crucial as their physical and chemical properties can differ.

Isomers and Synonyms

The two main isomers of Methoxypropyl acetate are often referred to interchangeably in less precise contexts, but for scientific accuracy, it is important to distinguish between them.

1-Methoxy-2-propyl acetate is the more common isomer and is often what is meant by the generic term "Methoxypropyl acetate" or the abbreviation "PMA".[2]

A comprehensive list of synonyms for 1-methoxy-2-propyl acetate is presented below:

| Synonym | CAS Number |

| Propylene glycol methyl ether acetate | 108-65-6 |

| PGMEA | 108-65-6 |

| 1-Methoxy-2-acetoxypropane | 108-65-6 |

| 2-Acetoxy-1-methoxypropane | 108-65-6 |

| 2-Methoxy-1-methylethyl acetate | 108-65-6 |

| Dowanol PMA | 108-65-6 |

| Arcosolv PMA | 108-65-6 |

| PM Acetate | 108-65-6 |

| Methoxypropylacetate | 108-65-6 |

| Propylene glycol monomethyl ether acetate | 108-65-6 |

| Acetic acid, 2-methoxy-1-methylethyl ester | 108-65-6 |

2-Methoxy-1-propyl acetate is the less common isomer. Its synonyms are listed in the table below:

| Synonym | CAS Number |

| 2-Methoxypropyl acetate | 70657-70-4 |

| 1-Propanol, 2-methoxy-, 1-acetate | 70657-70-4 |

| 2-Methoxy-1-acetoxypropane | 70657-70-4 |

| Acetic acid, 2-methoxypropyl ester | 70657-70-4 |

| β-Propylene glycol monomethyl ether acetate | 70657-70-4 |

It is also important to note that "Methoxypropyl acetate" can sometimes be used to refer to a mixture of these isomers, with the CAS number 84540-57-8.[3][4]

Physicochemical Properties

The following table summarizes key physicochemical properties for the two main isomers of Methoxypropyl acetate, facilitating easy comparison.

| Property | 1-Methoxy-2-propyl acetate | 2-Methoxy-1-propyl acetate |

| Molecular Formula | C6H12O3 | C6H12O3 |

| Molecular Weight | 132.16 g/mol [5] | 132.16 g/mol [6] |

| Boiling Point | 145-146 °C[7] | No data available |

| Melting Point | -66 °C[5] | No data available |

| Flash Point | 45 °C[8] | 45.6 °C |

| Density | 0.968 g/cm³ at 25 °C[8] | No data available |

| Solubility in Water | 19.8 g/L at 25 °C[5] | Slightly soluble[9][10] |

| Vapor Pressure | 3.7 mmHg at 25 °C | No data available |

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the research context, a general workflow for the use of Methoxypropyl acetate (specifically the common isomer, PGMEA) as a solvent in semiconductor fabrication can be outlined. PGMEA is frequently used for the application of surface adherents like Bis(trimethylsilyl)amine (HMDS) on silicon wafers.[1]

General Workflow for HMDS Application using PGMEA:

Methodology:

-

Silicon Wafer Cleaning: The silicon wafer is first subjected to a rigorous cleaning process to remove any organic and inorganic contaminants from the surface.

-

Dehydration Bake: The cleaned wafer is then baked at a high temperature (e.g., 150-200 °C) to remove any adsorbed water molecules from the surface. This step is critical for ensuring good adhesion.

-

Prepare HMDS in PGMEA Solution: A solution of Bis(trimethylsilyl)amine (HMDS) in 1-methoxy-2-propyl acetate (PGMEA) is prepared. The concentration of HMDS will vary depending on the specific process requirements.

-

Spin Coat Wafer: The HMDS/PGMEA solution is dispensed onto the center of the dehydrated wafer, which is then spun at a high speed. The centrifugal force spreads the solution evenly across the wafer surface, leaving a thin monolayer of HMDS after the PGMEA evaporates.

-

Soft Bake: A post-application bake, often referred to as a soft bake, is performed at a moderate temperature (e.g., 90-115 °C) to drive off any remaining PGMEA solvent and to promote the chemical reaction between HMDS and the wafer surface.

-

Apply Photoresist: The wafer, now with a hydrophobic surface due to the HMDS treatment, is ready for the application of photoresist.

Logical Relationships in Nomenclature

The relationship between the generic term and its specific isomers can be visualized to clarify the nomenclature.

This guide provides a foundational understanding of the synonyms and isomeric forms of Methoxypropyl acetate for professionals in scientific fields. Accurate identification through CAS numbers is the most reliable method to ensure the correct chemical is being referenced in experimental work and literature.

References

- 1. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]

- 2. Methoxy Propyl Acetate - KH Chemicals [khchemicals.com]

- 3. Methoxypropyl acetate | C6H12O3 | CID 3033863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PROPYLENE GLYCOL METHYL ETHER ACETATE | 84540-57-8 [chemicalbook.com]

- 5. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Propanol, 2-methoxy-, 1-acetate | C6H12O3 | CID 51132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propylene Glycol Methyl Ether Acetate for Your Industrial Needs [penpet.com]

- 8. methoxyisopropyl acetate, 108-65-6 [thegoodscentscompany.com]

- 9. Methoxy Propyl Acetate (Propylene Glycol Monomethyl Ether Acetate) - Grupo Pujol Internacional [grupopujol.com]

- 10. Methoxypropyl Acetate – keytonenergy [keytonenergy.com]

Physical properties of 1-methoxy-2-propanol acetate

An In-depth Technical Guide on the Physical Properties of 1-Methoxy-2-Propanol (B31579) Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-methoxy-2-propanol acetate (PGMEA), a widely used solvent in various industrial and research applications. This document is intended to serve as a valuable resource for professionals in research, science, and drug development by presenting key physical data in a structured format, outlining the experimental methodologies used for their determination, and visualizing a critical experimental workflow.

Core Physical Properties

1-Methoxy-2-propanol acetate, with the CAS number 108-65-6, is a colorless liquid with a characteristic mild, ether-like odor[1]. It is also known by several synonyms, including propylene (B89431) glycol monomethyl ether acetate (PGMEA), 1-methoxy-2-acetoxypropane, and PM Acetate[2][3]. Its unique molecular structure, containing both an ether and an ester group, imparts a versatile solvency for a wide range of polar and non-polar substances[4][5].

Data Presentation

The quantitative physical properties of 1-methoxy-2-propanol acetate are summarized in the table below for easy reference and comparison. These values have been compiled from various reputable sources and are essential for handling, safety, and application of this solvent.

| Physical Property | Value | Units | References |

| Molecular Formula | C₆H₁₂O₃ | - | [1][2][3][6] |

| Molecular Weight | 132.16 | g/mol | [1][2][7][8] |

| Boiling Point | 145-146 | °C | [5][6][7] |

| Melting Point | -66 to -87 | °C | [2][5][7][9] |

| Density | 0.967 - 0.970 | g/mL at 20-25 °C | [5][6][7] |

| Vapor Pressure | 2.8 - 3.7 | mmHg at 20 °C | [2][7] |

| Flash Point (Closed Cup) | 42 - 45 | °C | [2][9] |

| Solubility in Water | 16 - 19.8 | g/100mL (or %) at 20-25 °C | [2][5][9] |

| Autoignition Temperature | 333 | °C | [2] |

| Lower Flammability Limit | 1.5 | % v/v | [2] |

| Upper Flammability Limit | 7.0 | % v/v | [2] |

Experimental Protocols

The determination of the physical properties of chemical substances like 1-methoxy-2-propanol acetate is governed by standardized experimental protocols. These methods, established by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD), ensure accuracy, reproducibility, and comparability of data. The following sections detail the methodologies for determining the key physical properties cited above.

Boiling Point Determination (Based on OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Principle: A small amount of the liquid is heated, and the temperature at which vigorous boiling and condensation are observed is recorded.

-

Apparatus: A distillation flask, a condenser, a calibrated thermometer, and a heating mantle.

-

Methodology:

-

A sample of 1-methoxy-2-propanol acetate is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The sample is heated gradually.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point. The process involves recording the pre-boiling temperature (first consistent bubbles), the steady boiling temperature, and the end-of-boiling temperature for accuracy[10].

-

Melting Point Determination (Based on OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.

-

Principle: A small, solidified sample of the substance is heated at a controlled rate, and the temperature range over which it melts is observed.

-

Apparatus: A capillary tube, a melting point apparatus with a heating block and a calibrated thermometer or an automated instrument.

-

Methodology:

-

A small amount of solidified 1-methoxy-2-propanol acetate is introduced into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. Several methods can be employed, including the use of a capillary tube in a liquid bath or metal block, a Kofler hot bar, or differential thermal analysis[8][11].

-

Density Measurement (Based on OECD Guideline 109)

Density is the mass of a substance per unit volume.

-

Principle: The mass of a known volume of the liquid is measured at a specific temperature.

-

Apparatus: A pycnometer (a specific gravity bottle) of a known volume, a calibrated balance, and a constant-temperature bath.

-

Methodology:

-

The empty pycnometer is weighed.

-

It is then filled with 1-methoxy-2-propanol acetate, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, cleaned, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Other methods include the use of a hydrometer or an oscillating densitometer[2][6].

-

Flash Point Determination (Based on ASTM D3278)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Principle: A sample of the liquid is heated in a closed cup, and a small flame is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point. This method is suitable for liquids with a flash point between 0 °C and 110 °C[12].

-

Apparatus: A Small Scale Closed-Cup tester (such as a Setaflash tester), a calibrated thermometer, and a source of ignition.

-

Methodology:

-

The sample cup of the apparatus is cleaned and dried.

-

A 2 mL sample of 1-methoxy-2-propanol acetate is introduced into the cup[12].

-

The cup is heated at a slow, constant rate.

-

At specified temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The temperature at which a distinct flash is observed is recorded as the flash point.

-

Solubility in Water (Based on OECD Guideline 105)

Water solubility is the maximum concentration of a substance that will dissolve in water at a specific temperature.

-

Principle: An excess amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined.

-

Apparatus: A flask, a constant-temperature shaker bath, a filtration or centrifugation system, and an analytical instrument to measure the concentration of the solute.

-

Methodology (Flask Method):

-

An amount of 1-methoxy-2-propanol acetate in excess of its expected solubility is added to a known volume of water in a flask.

-

The flask is sealed and placed in a constant-temperature shaker bath and agitated for a sufficient time to reach equilibrium (typically 24 hours).

-

The mixture is then allowed to stand to separate the undissolved portion.

-

A sample of the aqueous phase is carefully removed and filtered or centrifuged to remove any undissolved droplets.

-

The concentration of 1-methoxy-2-propanol acetate in the clear aqueous solution is determined using a suitable analytical technique (e.g., gas chromatography). This method is suitable for substances with solubilities above 10⁻² g/L[4][13].

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the flash point of 1-methoxy-2-propanol acetate using a Small Scale Closed-Cup apparatus, based on the principles of the ASTM D3278 standard test method.

Caption: Experimental workflow for flash point determination.

References

- 1. oecd.org [oecd.org]

- 2. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Phytosafe [phytosafe.com]

- 5. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. lcslaboratory.com [lcslaboratory.com]

- 11. laboratuar.com [laboratuar.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. filab.fr [filab.fr]

The Environmental Fate of Propylene Glycol Monomethyl Ether Acetate (PGMEA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA), a widely used solvent in various industrial and manufacturing processes, including in the pharmaceutical and electronics industries, is subject to several environmental fate processes upon its release. This technical guide provides an in-depth analysis of the environmental degradation and distribution of PGMEA. Key processes including biodegradation, hydrolysis, and atmospheric photooxidation are discussed, with a focus on quantitative data, experimental methodologies, and the underlying chemical and biological pathways. This document aims to serve as a comprehensive resource for professionals involved in the environmental risk assessment and management of this chemical.

Introduction

Propylene glycol monomethyl ether acetate (PGMEA), with the chemical formula C6H12O3, is a colorless liquid with a sweet, ether-like odor.[1] Its utility as a solvent for a wide range of materials, including paints, inks, lacquers, and resins, has led to its widespread use.[2][3][4] Understanding the environmental fate of PGMEA is crucial for assessing its potential impact on ecosystems and human health. This guide synthesizes available scientific data on the key environmental processes that govern the transformation and transport of PGMEA in the environment.

Physicochemical Properties

A summary of the key physicochemical properties of PGMEA is presented in Table 1. These properties are fundamental to understanding its behavior and distribution in the environment.

| Property | Value | Reference |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | 146 °C | [4] |

| Melting Point | -66 °C | [1] |

| Flash Point | 42 °C | [1] |

| Water Solubility | 1.98 x 10^5 mg/L at 25 °C | [1] |

| Vapor Pressure | 2.8 mmHg at 20 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.56 | [1] |

Environmental Fate and Degradation Pathways

The environmental fate of PGMEA is primarily determined by three key processes: biodegradation in soil and water, hydrolysis, and atmospheric photooxidation.

Biodegradation

PGMEA is considered to be readily biodegradable, meaning it is likely to be rapidly broken down by microorganisms in various environmental compartments.[1]

Quantitative Biodegradation Data

| Test Guideline | Result | Half-life | Reference |

| OECD 301F (Manometric Respirometry) | 96% Theoretical Oxygen Demand | 5.5 days | [1] |

| OECD 301E (Modified OECD Screening) | 70% DOC Removal | 14.8 days | [1] |

| Zahn-Wellens Test | 100% Biodegradation | - | [1] |

| Microbial Degradation Rate | 48.93 mg L⁻¹ h⁻¹ (Pseudomonas aeruginosa) | - |

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a standardized method to assess the ready biodegradability of chemicals. A typical protocol involves:

-

Test System Preparation: A defined volume of mineral medium, the test substance (PGMEA) as the sole carbon source at a concentration of 100 mg/L, and an inoculum of microorganisms (typically from activated sludge of a sewage treatment plant) are placed in a closed respirometer.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: The consumption of oxygen by the microorganisms as they degrade the test substance is measured over time using a manometer. The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).

-

Validity Criteria: The test includes a reference compound (e.g., sodium benzoate) to ensure the viability of the inoculum and blank controls to account for endogenous respiration. The test is considered valid if the reference compound reaches the pass level for ready biodegradability (≥60% ThOD) within 14 days and within a 10-day window.

Microbial Degradation Pathway

The initial step in the microbial degradation of PGMEA is the hydrolysis of the ester bond to form propylene glycol monomethyl ether (PGME) and acetic acid.

PGME is then further metabolized. Studies on the metabolism of PGME in rats have identified propylene glycol, as well as sulfate and glucuronide conjugates of PGME, as urinary metabolites.[3] The acetic acid produced can be utilized by many microorganisms through conversion to acetyl-CoA and subsequent entry into the tricarboxylic acid (TCA) cycle for energy production.[5] While specific signaling pathways for the regulation of these degradation genes in microorganisms have not been extensively detailed in the literature, the presence of these pathways across a range of bacteria suggests a common metabolic route. Studies have shown that bacteria such as Corynebacterium sp. 7 can assimilate various propylene glycol monoalkyl ethers.[6]

Hydrolysis

PGMEA can undergo hydrolysis, a chemical reaction with water, to break the ester linkage. The rate of this reaction is dependent on pH.

Quantitative Hydrolysis Data

| Parameter | Value | Condition | Reference |

| Second-Order Rate Constant | 9.1 x 10⁻² L/mol-sec | Base-catalyzed | [1] |

| Half-life | 2.4 years | pH 7 | [1] |

| Half-life | 88 days | pH 8 | [1] |

| In vivo Half-life (rat) | 1.6 - 2.3 minutes | - | [7][8][9] |

| In vitro Half-life (human blood) | 34 - 36 minutes | - | [7] |

| In vitro Half-life (human liver homogenate) | 27 - 30 minutes | - | [7] |

Experimental Protocol: In Vitro Hydrolysis in Human Tissues

-

Tissue Preparation: Whole blood or liver homogenates are prepared from human samples.

-

Incubation: PGMEA is added to the prepared tissues at a known concentration and incubated at 37°C.

-

Sampling and Analysis: Aliquots are taken at various time points, and the reaction is quenched. The concentration of PGMEA is then determined using a suitable analytical method, such as gas chromatography.

-

Data Analysis: The rate of disappearance of PGMEA is used to calculate the hydrolysis half-life.

The rapid in vivo hydrolysis of PGMEA to PGME suggests that the systemic toxicity of PGMEA is likely attributable to its metabolite, PGME.[3]

Atmospheric Fate

In the atmosphere, PGMEA is not expected to undergo direct photolysis.[1] The primary degradation pathway is through reaction with photochemically produced hydroxyl (OH) radicals.

Atmospheric Degradation Pathway

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow) and its bioconcentration factor (BCF).

Bioaccumulation Data

| Parameter | Value | Interpretation | Reference |

| Log Kow | 0.56 | Low lipophilicity | [1] |

| Bioconcentration Factor (BCF) | 3 (estimated) | Low potential for bioaccumulation | [1] |

A low Log Kow value indicates that PGMEA has a preference for water over fatty tissues, and a low BCF suggests that it is not likely to accumulate to high concentrations in aquatic organisms.

Conclusion

The available scientific evidence indicates that propylene glycol monomethyl ether acetate is not a persistent substance in the environment. It is readily biodegradable in both soil and water, with half-lives on the order of days. Hydrolysis, particularly under alkaline conditions and in biological systems, is a rapid process. In the atmosphere, PGMEA is expected to be degraded through photooxidation by hydroxyl radicals. Furthermore, its low Log Kow and estimated BCF suggest a low potential for bioaccumulation. This comprehensive environmental fate profile is essential for conducting accurate environmental risk assessments and for developing appropriate handling and disposal procedures for this widely used solvent. Further research could focus on elucidating the specific microbial enzymes and genetic regulatory pathways involved in the biodegradation of PGMEA and its primary metabolite, PGME.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Metabolism and disposition of propylene glycol monomethyl ether (PGME) beta isomer in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biotransformation of ethylene glycol by engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. Bacterial degradation of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methoxypropyl Acetate: A Technical Guide to Miscibility with Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypropyl acetate (B1210297) (PMA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile solvent widely employed in various scientific and industrial applications, including the pharmaceutical, coatings, and electronics industries. Its unique molecular structure, which incorporates both an ether and an ester functional group, imparts a desirable balance of polar and non-polar characteristics. This dual nature makes it an effective solvent for a broad range of substances.[1] This technical guide provides a comprehensive overview of the miscibility of methoxypropyl acetate with common laboratory solvents, supported by quantitative data where available, detailed experimental protocols for miscibility determination, and a logical workflow for solvent selection.

Core Principles of Miscibility

Miscibility refers to the ability of two liquids to mix in all proportions to form a single, homogeneous phase. The principle of "like dissolves like" is the fundamental concept governing miscibility.[2] Solvents with similar polarities and intermolecular forces are more likely to be miscible. Methoxypropyl acetate's structure, containing both polar (ester and ether groups) and non-polar (alkyl chain) regions, allows it to interact favorably with a wide spectrum of solvents.

Quantitative Miscibility Data

Methoxypropyl acetate is widely reported in technical literature and safety data sheets as being freely miscible with most common organic solvents.[1][3][4][5][6] This high degree of miscibility means that for most practical laboratory applications, it can be considered completely miscible. However, its miscibility with water is limited.

The following table summarizes the miscibility of methoxypropyl acetate with a range of common laboratory solvents.

| Solvent Class | Specific Solvent | Miscibility with Methoxypropyl Acetate | Quantitative Data (at 25 °C, unless otherwise specified) |

| Water | Water | Limited Miscibility[7][8][9][10][11] | 19.8 g/100 mL[8] |

| Alcohols | Methanol | Miscible[12] | Freely miscible in all proportions. |

| Ethanol | Miscible[12] | Freely miscible in all proportions. | |

| Isopropanol | Miscible | Freely miscible in all proportions. | |

| Ketones | Acetone | Miscible[12] | Freely miscible in all proportions. |

| Methyl Ethyl Ketone | Miscible[12] | Freely miscible in all proportions. | |

| Esters | Ethyl Acetate | Miscible | Freely miscible in all proportions. |

| Ethers | Diethyl Ether | Miscible[12] | Freely miscible in all proportions. |

| Tetrahydrofuran (THF) | Miscible[12] | Freely miscible in all proportions. | |

| Aromatic Hydrocarbons | Toluene | Miscible[12] | Freely miscible in all proportions. |

| Xylene | Miscible[12] | Freely miscible in all proportions. | |

| Aliphatic Hydrocarbons | Hexane | Miscible | Freely miscible in all proportions. |

| Heptane | Miscible | Freely miscible in all proportions. | |

| Chlorinated Solvents | Dichloromethane | Miscible[12] | Freely miscible in all proportions. |

| Glycols & Glycol Ethers | Ethylene Glycol | Miscible[12] | Freely miscible in all proportions. |

| Propylene Glycol | Miscible[12] | Freely miscible in all proportions. |

Experimental Protocols for Miscibility Determination

For novel solvent systems or when precise confirmation of miscibility is required, the following experimental protocols can be employed.

Visual Miscibility Test

This is a straightforward and common method for qualitatively assessing miscibility.[2][12]

Objective: To visually determine if two liquids are miscible at various proportions.

Materials:

-

Methoxypropyl acetate

-

Test solvent

-

Clean, dry test tubes with stoppers or vials

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial 1:1 Ratio Test:

-

Using a clean pipette, add 5 mL of methoxypropyl acetate to a test tube.

-

Add 5 mL of the test solvent to the same test tube.

-

Stopper the test tube and invert it gently several times or use a vortex mixer for approximately 30 seconds to ensure thorough mixing.

-

Allow the mixture to stand undisturbed for at least 5 minutes.

-

-

Observation:

-

Miscible: The mixture will appear as a single, clear, and homogeneous liquid phase. There should be no signs of layering, cloudiness, or precipitation.

-

Immiscible: Two distinct layers will be visible.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time.

-

-

Testing Various Proportions: To confirm complete miscibility, it is recommended to repeat the test with different ratios of methoxypropyl acetate to the test solvent (e.g., 1:9, 9:1, 1:4, and 4:1). The absence of phase separation at all tested proportions is a strong indicator of full miscibility.[12]

-

Temperature Control (Optional): For applications where temperature is a critical parameter, the miscibility test can be performed in a temperature-controlled environment, such as a water bath.

Standard Test Method for Water Miscibility (Adapted from ASTM D1722)

While the ASTM D1722 standard is designed for determining the miscibility of water-soluble solvents with water, its principles can be adapted for assessing the miscibility of methoxypropyl acetate with other organic solvents.[7][13][14][15][16]

Objective: To provide a standardized method for observing the miscibility of two liquid solvents.

Materials:

-

Methoxypropyl acetate

-

Test solvent

-

100-mL glass-stoppered graduated cylinder

Procedure:

-

Transfer 50 mL of the methoxypropyl acetate into a clean, dry 100-mL glass-stoppered graduated cylinder at room temperature.

-

Add 50 mL of the test solvent to the graduated cylinder.

-

Stopper the cylinder and invert it ten times to ensure thorough mixing.

-

Place the cylinder on a level surface and allow it to stand for 30 minutes.

-

Observation: At the end of the 30-minute period, visually inspect the contents of the cylinder for any signs of turbidity, separation, or the formation of distinct layers. A single, clear phase indicates miscibility.

Visualization of Factors Influencing Miscibility

The miscibility of methoxypropyl acetate is governed by its molecular structure. The following diagram illustrates the key chemical features that contribute to its broad solvent compatibility.

Caption: Factors influencing the miscibility of methoxypropyl acetate.

Logical Workflow for Solvent Selection

The selection of an appropriate co-solvent system is a critical step in many research and development processes, particularly in drug development where solubility and stability are paramount. The following diagram illustrates a logical workflow for selecting a suitable organic solvent to be used with methoxypropyl acetate.

Caption: Logical workflow for selecting a co-solvent with methoxypropyl acetate.

Conclusion

Methoxypropyl acetate is a highly versatile solvent that demonstrates excellent miscibility with a wide array of common organic laboratory solvents. This property is a direct result of its unique molecular structure, which contains both ether and ester functionalities. While it exhibits limited miscibility with water, its compatibility with organic solvents makes it a valuable component in multi-solvent systems. For applications requiring precise knowledge of miscibility, particularly with novel or complex solvent blends, the experimental protocols detailed in this guide provide a robust framework for accurate determination.

References

- 1. 1-Methoxy-2-propyl acetate | 108-65-6 [amp.chemicalbook.com]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. Methoxypropyl Acetate – keytonenergy [keytonenergy.com]

- 4. METHOXY PROPYL ACETATE Manufacturer, Supplier, Exporter [somu-group.com]

- 5. scribd.com [scribd.com]

- 6. specialchem.com [specialchem.com]

- 7. store.astm.org [store.astm.org]

- 8. imansabz.com [imansabz.com]

- 9. solventis.net [solventis.net]

- 10. fsforeigntrade.com [fsforeigntrade.com]

- 11. Methoxy Propyl Acetate - KH Chemicals [khchemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. petrolube.com [petrolube.com]

- 14. standards.globalspec.com [standards.globalspec.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. store.astm.org [store.astm.org]

Methodological & Application

Methoxypropyl Acetate: A Versatile Solvent for Advanced Polymer Synthesis

Application Notes and Protocols for Researchers in Polymer Chemistry and Drug Development

Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is an advanced, medium-volatility solvent increasingly favored in polymer synthesis.[1] Its unique combination of ether and ester functionalities provides excellent solvency for a wide range of resins and polymers, including acrylics and polyurethanes.[1][2] With a mild, fruity odor and a favorable toxicity profile compared to other glycol ethers, MPA is a preferred choice in the formulation of coatings, inks, and adhesives.[2][3] This document provides detailed application notes and experimental protocols for the use of MPA as a solvent in the synthesis of acrylic and polyurethane polymers.

Physicochemical Properties of Methoxypropyl Acetate

A thorough understanding of a solvent's properties is crucial for its effective application in polymer synthesis. MPA is a clear, colorless liquid with limited miscibility in water but is miscible with most common organic solvents.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol [3] |

| Boiling Point | 145-147 °C[4] |

| Melting Point | -67 °C |

| Density | 0.960 - 0.970 g/cm³ at 25 °C[3] |

| Flash Point | 43 °C[3] |

| Vapor Pressure | 3.1 hPa at 20 °C |

| Solubility in Water | Limited[3] |

| Miscibility | Miscible with most organic solvents[3] |

Application in Acrylic Polymer Synthesis

MPA is an excellent solvent for the solution polymerization of acrylic monomers, leading to the formation of acrylic polyols. These polyols are critical intermediates in the production of high-performance coatings, such as two-component (2K) polyurethane systems.[5][6] The solvent's ability to dissolve both the monomers and the resulting polymer ensures a homogeneous reaction medium, facilitating control over molecular weight and polydispersity.[6]

General Experimental Protocol for Solution Polymerization of Acrylic Polyols in Methoxypropyl Acetate

This protocol describes a general procedure for the synthesis of an acrylic polyol using MPA as the solvent. The specific monomers and their ratios can be adjusted to achieve desired properties in the final polymer.

Materials:

-

Methoxypropyl Acetate (MPA)

-

Acrylic Monomers (e.g., Methyl Methacrylate (MMA), Styrene (Sty), Butyl Acrylate (BA))

-

Hydroxyl-functional Acrylic Monomer (e.g., 2-Hydroxyethyl Methacrylate (HEMA))

-

Free Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or a peroxide initiator like t-amyl peroxy 2-ethyl hexanoate)

-

Chain Transfer Agent (optional, e.g., 2-Mercaptoethanol)

-

Nitrogen gas supply

-

Reaction flask with a condenser, mechanical stirrer, thermometer, and nitrogen inlet

Procedure:

-

Reactor Setup: Assemble the reaction flask and equip it with a mechanical stirrer, condenser, thermometer, and a nitrogen inlet.

-

Solvent Charging: Charge the reaction flask with a predetermined amount of Methoxypropyl Acetate.

-

Inert Atmosphere: Begin purging the system with a slow stream of nitrogen to create an inert atmosphere. Heat the solvent to the desired reaction temperature (typically between 120-150°C).

-

Monomer and Initiator Feed: In a separate vessel, prepare a mixture of the acrylic monomers, the hydroxyl-functional monomer, the initiator, and any chain transfer agent.

-

Polymerization: Slowly feed the monomer-initiator mixture into the hot MPA over a period of 1-3 hours while maintaining a constant temperature and continuous stirring.

-

Holding Period: After the feed is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure high monomer conversion.

-

Cooling: Once the reaction is complete, cool the reactor to room temperature.

-

Characterization: The resulting acrylic polyol solution can be characterized for its solids content, viscosity, hydroxyl number, molecular weight, and polydispersity.

Quantitative Data for Acrylic Polyol Synthesis

The following table provides an example of a formulation for an acrylic polyol synthesized in MPA, suitable for use in a 2K polyurethane coating.

| Component | Weight Percentage (%) |

| Monomers | |

| Methyl Methacrylate (MMA) | 15 |

| Styrene (Sty) | 15 |

| Butyl Acrylate (BA) | 40 |

| 2-Hydroxyethyl Methacrylate (HEMA) | 30 |

| Solvent | |

| Methoxypropyl Acetate (MPA) | As required to achieve desired solids content |

| Initiator | |

| t-Amyl peroxy 2-ethyl hexanoate | 2-5 (based on total monomer weight) |

| Chain Transfer Agent | |

| 2-Mercaptoethanol | 1-3 (based on total monomer weight) |

Application in Polyurethane Synthesis

MPA is also a suitable solvent for the synthesis of polyurethane prepolymers and dispersions.[7] Its aprotic nature and lack of reactive hydroxyl groups prevent interference with the isocyanate-polyol reaction.[3] It effectively dissolves the polyol and isocyanate reactants, ensuring a homogeneous reaction environment.

General Experimental Protocol for Polyurethane Prepolymer Synthesis in Methoxypropyl Acetate

This protocol outlines the synthesis of an NCO-terminated polyurethane prepolymer using MPA as a solvent.

Materials:

-

Methoxypropyl Acetate (MPA)

-

Polyol (e.g., Polyester polyol, Polyether polyol)

-

Diisocyanate (e.g., Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI))

-

Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL))

-

Nitrogen gas supply

-

Reaction flask with a condenser, mechanical stirrer, thermometer, and nitrogen inlet

Procedure:

-

Reactor Setup: Assemble the reaction flask as described for acrylic synthesis.

-

Reactant Charging: Charge the flask with the polyol and Methoxypropyl Acetate.

-

Dehydration: Heat the mixture under a nitrogen blanket (e.g., to 100-110°C) and apply a vacuum to remove any residual water from the polyol.

-

Cooling and Isocyanate Addition: Cool the mixture to the desired reaction temperature (typically 70-90°C). Slowly add the diisocyanate to the reactor under continuous stirring.

-

Reaction: Maintain the reaction temperature and continue stirring. Monitor the progress of the reaction by titrating for the isocyanate (NCO) content.

-

Completion: The reaction is considered complete when the NCO content reaches the theoretical value.

-

Cooling and Storage: Cool the prepolymer solution to room temperature and store it in a moisture-free container.

Quantitative Data for Polyurethane Prepolymer Formulation

The following table provides an example formulation for a polyurethane prepolymer.

| Component | Molar Ratio |

| Polyol (e.g., Polypropylene glycol, MW 2000) | 1.0 |

| Diisocyanate (e.g., Isophorone diisocyanate) | 2.0 |

| Solvent (Methoxypropyl Acetate) | To achieve desired viscosity/solids content |

| Catalyst (e.g., Dibutyltin dilaurate) | 0.01-0.05% (based on total reactant weight) |

Conclusion

Methoxypropyl acetate is a highly effective and versatile solvent for the synthesis of both acrylic and polyurethane polymers. Its excellent solvency, appropriate boiling point for typical reaction temperatures, and favorable safety profile make it a valuable component in the modern polymer chemist's toolkit. The provided protocols offer a foundational methodology for researchers to explore the use of MPA in their specific polymer synthesis applications.

References

- 1. rua.ua.es [rua.ua.es]

- 2. scribd.com [scribd.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. Effects of the Acrylic Polyol Structure and the Selectivity of the Employed Catalyst on the Performance of Two-component Aqueous Polyurethane Coatings | MDPI [mdpi.com]

- 5. poliuretanos.com.br [poliuretanos.com.br]

- 6. globalspec.com [globalspec.com]

- 7. wernerblank.com [wernerblank.com]

Application Notes and Protocols for Methoxypropyl Acetate in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a versatile, high-performance industrial solvent with a unique molecular structure containing both ether and ester functionalities.[1] This dual nature imparts both polar and non-polar characteristics, rendering it an effective solvent for a diverse range of substances, including polymers and resins.[1][2][3] With a moderate boiling point (146°C) and good miscibility with many organic solvents, MPA is emerging as a promising candidate in nanoparticle formulation, particularly in nanoprecipitation and emulsion-based techniques.[1] While its primary applications have been in the electronics and coatings industries, its utility in the synthesis and dispersion of nanoparticles for drug delivery and other advanced applications is an area of growing interest.[1][4][5]

These application notes provide an overview of the use of MPA in nanoparticle synthesis, offering detailed protocols for polymeric and metallic nanoparticles, a summary of key quantitative parameters, and a discussion of its potential roles in the synthesis process.

Physicochemical Properties of Methoxypropyl Acetate

A thorough understanding of the solvent's properties is crucial for its effective application in nanoparticle synthesis.

| Property | Value |

| Synonyms | PGMEA, 1-Methoxy-2-propyl acetate |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 145-147 °C |

| Density | 0.965 - 0.970 g/cm³ at 20-25 °C |

| Solubility in Water | Limited |

| Miscibility | Good with most common organic solvents |

Application 1: Polymeric Nanoparticle Synthesis via Nanoprecipitation

The nanoprecipitation method, also known as solvent displacement, is a widely used technique for the fabrication of polymeric nanoparticles, particularly for the encapsulation of hydrophobic drugs. MPA's properties make it a suitable organic solvent for this process.

Generalized Protocol:

This protocol describes a generalized method for preparing polymeric nanoparticles where MPA can be employed as the organic solvent.

Materials:

-

Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)

-

Active Pharmaceutical Ingredient (API)

-

Methoxypropyl Acetate (MPA)

-

Aqueous solution containing a surfactant (e.g., Polyvinyl alcohol - PVA, Poloxamer 188)

-

Purified water

Experimental Workflow for Polymeric Nanoparticle Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. bbrc.in [bbrc.in]

- 4. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles [mdpi.com]

- 5. Green biologically synthesized metal nanoparticles: biological applications, optimizations and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application of PGMEA in Photoresist Formulations for Lithography

Introduction

Propylene glycol monomethyl ether acetate (B1210297) (PGMEA), also known as 1-methoxy-2-propyl acetate, is a high-performance solvent integral to the microelectronics and semiconductor industries.[1] Its primary application is in photolithography, where it serves as the principal solvent in photoresist formulations.[1][2] Photoresists are light-sensitive materials used to create patterned coatings on substrates, a fundamental process in the fabrication of integrated circuits, microelectromechanical systems (MEMS), and other microdevices.[3][4]

PGMEA's prevalence stems from its excellent solvency for a wide range of photoresist components, including polymer resins, photoactive compounds (PACs), and photoacid generators (PAGs).[1][5] Its moderate evaporation rate is critical for forming uniform, defect-free films during the spin-coating process.[1] These characteristics ensure the precise and repeatable creation of intricate patterns on silicon wafers and other substrates.[3][6] This document provides detailed application notes and experimental protocols for the use of PGMEA-based photoresists in lithographic processes.

Role of PGMEA in Photoresist Formulations

PGMEA is the dominant solvent in many commercial photoresists, often comprising 55-85% of the total formulation.[1][5] Its key functions are:

-

Dissolving Components: It effectively dissolves the solid components of the photoresist, such as novolac or acrylate-based polymer resins and various photosensitive compounds, to create a homogenous liquid solution.[1][7]

-

Viscosity Control: The concentration of solids dissolved in PGMEA dictates the viscosity of the photoresist.[1][8] This is a critical parameter that, along with spin speed, determines the final thickness of the coated film.[9]

-

Film Formation: PGMEA's controlled evaporation rate allows the resist to spread evenly across the substrate during spin coating, resulting in a smooth and uniform film.[1][5]

-

Process Influence: The amount of residual PGMEA in the film after the initial coating and soft bake steps can influence the resist's photosensitivity, adhesion to the substrate, and the rate of development.[1][10]

Data Presentation: Properties and Compositions

Quantitative data related to PGMEA and typical photoresist formulations are summarized below for easy reference.

Table 1: Physical and Chemical Properties of PGMEA

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | 146 °C | [1][2] |

| Density | 0.965 - 0.97 g/cm³ at 20-25 °C | [1][11] |

| Viscosity | 1.2 - 1.3 cP at 20-25 °C | [1][12][13] |

| Flash Point | 42 - 46 °C | [1][11] |

| Vapor Pressure | 3.8 - 5 hPa at 20 °C | [1][11] |

| Solubility in Water | 19.8 g/L at 20 °C | [1] |

Table 2: Example Composition of a PGMEA-Based Positive Photoresist

| Component | Function | Typical Weight % | Reference | | --- | --- | --- | | PGMEA | Solvent | 70 - 85% |[5] | | Novolac Resin | Polymer Binder / Film Former | 15 - 25% |[4][6] | | Diazonaphthoquinone (DNQ) | Photoactive Compound (PAC) | 3 - 5% |[5][7] | | Additives | Adhesion promoters, surfactants | < 1% |[5] |

Table 3: Generic Process Parameters for PGMEA-Based Photoresists

| Process Step | Parameter | Typical Range |

| Spin Coating Speed | Rotations Per Minute (RPM) | 1000 - 4000 RPM |

| Resulting Film Thickness | Micrometers (µm) | 1 - 5 µm |

| Soft Bake | Temperature & Time | 90-115°C for 60-240 seconds |

| Exposure Dose (i-line) | Millijoules/cm² (mJ/cm²) | 100 - 300 mJ/cm² |

| Post-Exposure Bake (PEB) | Temperature & Time | 100-130°C for 60-120 seconds |

| Development | Time | 30 - 60 seconds |

Note: These are representative values. Actual parameters must be optimized for the specific photoresist, equipment, and desired outcome.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in a standard photolithography process using a PGMEA-based photoresist.

Proper substrate preparation is essential for ensuring good photoresist adhesion and minimizing defects.[1][9]

-

Cleaning: Begin with a thorough cleaning of the substrate (e.g., silicon wafer) to remove organic and particulate contamination. Standard procedures like an RCA clean or sonication in acetone (B3395972) followed by isopropanol (B130326) are common.[14]

-

Dehydration Bake: Bake the substrate on a hotplate at a minimum of 150°C for 5 minutes or in a convection oven at 200°C for 30 minutes to remove adsorbed moisture from the surface.[9][14]

-

Adhesion Promotion: For oxidic surfaces like silicon dioxide, apply an adhesion promoter. The most common method is vapor priming with hexamethyldisilazane (B44280) (HMDS), which renders the surface hydrophobic.[9][14]

Spin coating is the standard method for applying a uniform layer of photoresist.[9][15]

-

Dispense: Place the prepared substrate on the spin coater chuck. Dispense a small puddle of the PGMEA-based photoresist onto the center of the substrate.[16]

-

Spread Cycle: Initiate a low-speed spin (e.g., 500 RPM for 5-10 seconds) to allow the resist to spread evenly across the substrate.[17]

-

Spin Cycle: Ramp up the spin speed to the desired final RPM (e.g., 3000 RPM) and hold for 30-60 seconds. The final film thickness is primarily determined by the resist's viscosity and this spin speed.[9][17] Higher speeds result in thinner films.

-

Edge Bead Removal (Optional): While spinning at a low to medium speed, dispense a stream of PGMEA at the edge of the substrate to remove the thickened bead of resist that forms there.[13][17]

The soft bake step removes a significant portion of the PGMEA solvent from the photoresist film, solidifying it.[1] After spin coating, the film may contain 20-40% residual PGMEA.[18]

-

Baking: Place the coated substrate on a precisely leveled hotplate set to the recommended soft bake temperature (typically 90-115°C).[18]

-

Duration: Bake for the specified time, often around 60 seconds per micrometer of film thickness.[18] For example, a 2 µm film might be baked at 100°C for 2 minutes.

-

Cooling: After baking, allow the substrate to cool to room temperature before proceeding.

The photoresist is exposed to UV light through a photomask, which transfers the pattern.[3]

-

Alignment and Exposure: Place the substrate in a mask aligner or stepper. Expose the photoresist with the appropriate dose of UV radiation (e.g., i-line at 365 nm). The required dose depends on the resist's sensitivity and thickness.[1]

-

Post-Exposure Bake (PEB): For chemically amplified resists (CARs), a PEB is a critical step.[1] This bake (typically 100-130°C for 60-120 seconds) drives the catalytic reaction initiated by the photoacid generator during exposure.[19] This step is also used in some negative resists to initiate cross-linking.[19]

The development step selectively removes either the exposed (positive resist) or unexposed (negative resist) portions of the film.[3]

-

Development: Immerse the substrate in a suitable developer solution. For common positive resists, this is an aqueous alkaline developer such as a tetramethylammonium (B1211777) hydroxide (B78521) (TMAH)-based solution.[1] For some negative resists like SU-8, PGMEA itself can be used as the developer.[1][20] Agitate gently for 30-60 seconds.[16]

-

Rinsing: Immediately after development, rinse the substrate thoroughly with deionized (DI) water for at least 30 seconds to stop the development process.[16]

-

Drying: Dry the substrate using a stream of filtered nitrogen gas.

Visualizations

Caption: Key components of a PGMEA-based photoresist and their roles.

Caption: Step-by-step workflow for a typical photolithography process.

Caption: Logic diagram showing how PGMEA concentration affects film thickness.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Photolithography - Wikipedia [en.wikipedia.org]

- 4. Chemistry of photolithography - Wikipedia [en.wikipedia.org]

- 5. microchemicals.com [microchemicals.com]

- 6. dakenchem.com [dakenchem.com]

- 7. 1. What are photoresists composed of, and how do they work? - Allresist EN [allresist.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Lithography Process Overview [imicromaterials.com]

- 10. web.mit.edu [web.mit.edu]

- 11. PGMEA MicroChemicals GmbH [microchemicals.com]

- 12. CN101144979A - Solvent for photoresist and photoresist composition for slit coating using the same - Google Patents [patents.google.com]

- 13. US6682876B2 - Thinner composition and method of stripping a photoresist using the same - Google Patents [patents.google.com]

- 14. microfab.chem.iastate.edu [microfab.chem.iastate.edu]

- 15. azonano.com [azonano.com]

- 16. Photoresist Photolithography Process [cleanroom.byu.edu]

- 17. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]

- 18. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]

- 19. microchemicals.com [microchemicals.com]

- 20. Developer options for spin-on photosensitive materials - Brewer Science [brewerscience.com]

Methoxypropyl Acetate: A Versatile and Sustainable Medium for Organic Synthesis

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Methoxypropyl acetate (B1210297) (MPA), also known as propylene (B89431) glycol monomethyl ether acetate (PGMEA), is an organic solvent increasingly recognized for its favorable safety and environmental profile, making it a compelling alternative to more hazardous traditional solvents in organic synthesis.[1][2] Its unique molecular structure, containing both ether and ester functional groups, imparts excellent solvency for a wide range of polar and non-polar substances.[1][3] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in utilizing MPA as a reaction medium.

Physicochemical Properties and Comparative Data

MPA's physical and chemical properties make it a suitable candidate for a variety of organic reactions. It is a clear, colorless liquid with a mild, fruity odor, and is miscible with most common organic solvents but has limited miscibility with water.[4][5] A summary of its key properties in comparison to other common laboratory solvents is provided in Table 1.

Table 1: Comparative Physicochemical Properties of Methoxypropyl Acetate and Other Common Solvents

| Property | Methoxypropyl Acetate (MPA) | Toluene | Tetrahydrofuran (THF) | Acetonitrile | Dimethylformamide (DMF) |

| CAS Number | 108-65-6[4] | 108-88-3 | 109-99-9 | 75-05-8 | 68-12-2 |

| Molecular Formula | C₆H₁₂O₃[6] | C₇H₈ | C₄H₈O | C₂H₃N | C₃H₇NO |

| Molecular Weight ( g/mol ) | 132.16[6] | 92.14 | 72.11 | 41.05 | 73.09 |

| Boiling Point (°C) | 146[3] | 111 | 66 | 82 | 153 |

| Melting Point (°C) | -67[2] | -95 | -108.4 | -45 | -61 |